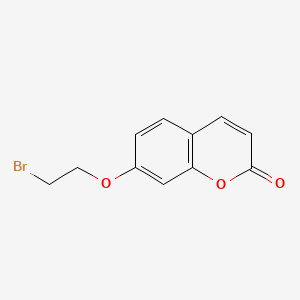

2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-

Description

Context within the Coumarin (B35378) Chemical Family (2H-1-Benzopyran-2-one Derivatives)

Coumarin, systematically named 2H-1-Benzopyran-2-one, is a foundational structure for a vast family of natural and synthetic compounds. wikipedia.orgnih.gov This scaffold consists of a benzene (B151609) ring fused to a pyrone ring. nih.gov The diversity of the coumarin family arises from various substitutions on this core structure. nih.govwikipedia.org

The compound 7-(2-bromoethoxy)-2H-1-benzopyran-2-one is a 7-substituted coumarin derivative. The substituent at the 7-position, an ether-linked bromo-alkyl chain, is a key feature. This "bromoethoxy" group acts as a reactive handle, allowing for the subsequent attachment of various other molecular moieties. This strategic placement is crucial, as modifications at the 7-position of the coumarin scaffold have been shown to significantly influence the biological activity of the resulting molecules. nih.govepa.gov The synthesis of such derivatives often begins with the O-alkylation of 7-hydroxycoumarin. mdpi.comsemanticscholar.org

Significance of Coumarins in Chemical Biology and Medicinal Chemistry Research

The coumarin scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and its ability to interact with various biological targets. nih.gov Coumarin derivatives exhibit a wide spectrum of pharmacological activities, making them a subject of intense research. nih.govresearchgate.nettaylorandfrancis.com

Key Biological Activities of Coumarin Derivatives:

Anticoagulant: Certain 4-hydroxycoumarin derivatives, such as warfarin, are well-known vitamin K antagonists used to prevent blood clots. wikipedia.orgwikipedia.org

Antimicrobial and Antifungal: Many coumarin derivatives have demonstrated potent activity against various bacteria and fungi. nih.govresearchgate.netresearchgate.net

Anti-inflammatory: Coumarins can modulate inflammatory pathways, with some derivatives showing potential in treating inflammatory bowel disease. nih.govnih.gov

Anticancer: Research has shown that some coumarins can inhibit the growth of cancer cells and are being investigated as potential anti-tumor agents. nih.govatlantis-press.com

Neuroprotective: Coumarins are explored for treating neurodegenerative diseases like Alzheimer's disease by inhibiting enzymes such as monoamine oxidase (MAO) and cholinesterases. nih.govnih.govnih.gov

Antioxidant: The chemical structure of coumarins allows them to act as antioxidants, protecting cells from damage caused by oxidative stress. nih.gov

Beyond pharmacology, the fluorescent properties of many coumarins make them valuable as probes and sensors in biological imaging and as gain media in organic dye lasers. wikipedia.orgnih.gov

Specific Research Focus on 7-(2-bromoethoxy)-2H-1-benzopyran-2-one and its Derivatives

The primary research significance of 7-(2-bromoethoxy)-2H-1-benzopyran-2-one lies in its role as a key building block for synthesizing more complex, biologically active molecules. The bromoethoxy side chain provides a reactive site for introducing diverse functional groups through nucleophilic substitution, leading to a wide array of novel 7-substituted coumarin derivatives.

Research has focused on using this and structurally similar precursors to create derivatives with targeted therapeutic activities. By attaching different chemical moieties to the 7-position via the ether linkage, scientists can fine-tune the pharmacological properties of the resulting compounds. For instance, this approach has been used to develop multimodal agents for Alzheimer's disease that can inhibit multiple pathological targets simultaneously. nih.gov

Below are interactive data tables summarizing the research findings on various classes of 7-substituted coumarin derivatives synthesized from precursors like 7-(2-bromoethoxy)-2H-1-benzopyran-2-one.

Table 1: 7-Substituted Coumarins as Neuroprotective Agents

| Derivative Class | Target | Observed Activity | Reference |

|---|---|---|---|

| 7-(N-benzylpiperidine) ether derivatives | Cholinesterases (AChE, BuChE) | Moderate inhibition of both enzymes. | nih.gov |

| 7-(p-bromo-N-benzylpiperazine) ether derivatives | Monoamine Oxidase-B (MAO-B) & Cholinesterases | Potent and selective MAO-B inhibition. | nih.gov |

| 7-alkoxyamino-3-(1,2,3-triazole) derivatives | Acetylcholinesterase (AChE) | Potent and selective AChE inhibition with neuroprotective effects. | mdpi.com |

| 7-benzyloxy derivatives | Monoamine Oxidase-B (MAO-B) | Nanomolar-level inhibition of human MAO-B. | nih.gov |

Table 2: 7-Substituted Coumarins in Antimicrobial and Anti-inflammatory Research

| Derivative Class | Target/Assay | Observed Activity | Reference |

|---|---|---|---|

| 7-ether linked basic side chain derivatives | Various bacteria & fungi | Significant antimicrobial and antifungal activity. | semanticscholar.org |

| 7-oxyacetamide derivatives | NF-κB Signaling Pathway | Potent anti-inflammatory activity by inhibiting IL-6 and TNF-α release. | nih.gov |

| General 7-substituted derivatives | Mycobacterium tuberculosis | Promising antimycobacterial activity. | nih.govepa.gov |

Structure

3D Structure

Properties

CAS No. |

90818-60-3 |

|---|---|

Molecular Formula |

C11H9BrO3 |

Molecular Weight |

269.09 g/mol |

IUPAC Name |

7-(2-bromoethoxy)chromen-2-one |

InChI |

InChI=1S/C11H9BrO3/c12-5-6-14-9-3-1-8-2-4-11(13)15-10(8)7-9/h1-4,7H,5-6H2 |

InChI Key |

UVZZJDAWINTTQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OCCBr |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 7 2 Bromoethoxy 2h 1 Benzopyran 2 One

Established Synthetic Routes for 7-(2-bromoethoxy)-2H-1-benzopyran-2-one

The primary and most established method for synthesizing 7-(2-bromoethoxy)-2H-1-benzopyran-2-one is through the direct modification of a pre-formed coumarin (B35378) ring, specifically starting from its hydroxylated precursor.

The synthesis of 7-(2-bromoethoxy)-2H-1-benzopyran-2-one is most commonly achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of 7-hydroxycoumarin (also known as umbelliferone) with a suitable two-carbon electrophilic reagent, typically 1,2-dibromoethane.

The process begins with the deprotonation of the hydroxyl group on the 7-hydroxycoumarin scaffold by a base to form a more nucleophilic phenoxide ion. hilarispublisher.comnih.gov This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a nucleophilic substitution (SN2) reaction. This displaces a bromide ion and forms the desired ether linkage, yielding the 7-(2-bromoethoxy)-2H-1-benzopyran-2-one product. The use of a large excess of 1,2-dibromoethane is common to minimize the formation of a dimeric by-product where a second molecule of 7-hydroxycoumarin reacts with the newly installed bromoethoxy group.

This synthetic strategy is highly versatile and can be applied to various substituted 7-hydroxycoumarin precursors, allowing for the introduction of the bromoethoxy handle onto a wide range of coumarin cores. nih.gov

The success of the etherification reaction is highly dependent on the chosen reaction conditions, including the base, solvent, and any catalytic additives.

Base and Solvent: Anhydrous potassium carbonate (K2CO3) is a widely used base for this transformation due to its mildness, low cost, and efficiency in promoting the reaction. hilarispublisher.comniscpr.res.in It is typically employed in a polar aprotic solvent such as acetone or dimethylformamide (DMF). hilarispublisher.comsemanticscholar.org Cesium carbonate (Cs2CO3) in acetonitrile has also been reported as an effective system for similar alkylations of 7-hydroxycoumarins. nih.gov

The reaction is typically performed at elevated temperatures, often under reflux or at around 60°C, for several hours to ensure complete conversion. hilarispublisher.comresearchgate.net

Table 1: Typical Reaction Conditions for Etherification of 7-Hydroxycoumarins

| Precursor | Reagent | Base | Catalyst | Solvent | Temperature | Time |

| 7-Hydroxy-3-substituted Coumarin | Ammonium Hydrochloride Salts | K2CO3 | - | Acetone | Reflux | 3 h hilarispublisher.com |

| 7-Hydroxy-4-methylcoumarin | α-Bromoacetamides | Cs2CO3 | - | Acetonitrile | 50 °C | 16 h nih.gov |

| Generic Hydroxylated Precursor | Alkyl Halide | K2CO3 | KI | Acetone | 60 °C | 48 h researchgate.net |

| Naphthalen-2-ol | α,β-Unsaturated Carbonyl | K2CO3 | - | DMF | 80 °C | 10 h semanticscholar.org |

To address some of the limitations of conventional heating, such as long reaction times, modern synthetic techniques have been applied. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating many chemical transformations, including the synthesis of coumarin derivatives. mdpi.comanalis.com.my

The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes while often providing higher product yields. nih.govanalis.com.myrsc.org This efficiency is attributed to the direct and rapid heating of the polar solvent and reactants by the microwave field, which can lead to enhanced reaction rates. nih.gov For the SN2 etherification to produce 7-(2-bromoethoxy)-2H-1-benzopyran-2-one, microwave-assisted protocols offer a more efficient, time-saving, and environmentally friendly alternative to traditional reflux methods. nih.gov

Functionalization and Derivatization Strategies Utilizing the Bromoethoxy Moiety

The synthetic value of 7-(2-bromoethoxy)-2H-1-benzopyran-2-one lies in the reactivity of its terminal bromo group, which serves as an excellent electrophilic site for further modification.

The primary alkyl bromide of the bromoethoxy group is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide array of functional groups by reacting it with various nucleophiles. This versatility makes it a valuable platform for creating libraries of coumarin derivatives.

Common nucleophiles employed include:

Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines (e.g., propargylamine) can be used to form the corresponding amino-ether derivatives. nih.gov Phthalimide is also used as a precursor for primary amines via the Gabriel synthesis. sphinxsai.com

Oxygen Nucleophiles: Alcohols and phenols can react to form ether linkages.

Sulfur Nucleophiles: Thiols are effective nucleophiles for creating thioether derivatives.

These reactions are typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate, to neutralize the HBr generated if the nucleophile is a primary or secondary amine. nih.gov

Table 2: Examples of Nucleophilic Substitution on Bromo-Functionalized Coumarins

| Coumarin Precursor | Nucleophile | Resulting Linkage/Moiety | Reference |

| 3-(bromomethyl)-7-(2-phenylethoxy)-2H-1-benzopyran-2-one | Propargylamine | Propargylamine | nih.gov |

| 3-(bromoacetyl)-2H-chromen-2-one | 1H-isoindole-1,3(2H)-dione | Phthalimide | sphinxsai.com |

| 7-(2-bromoethoxy)-2H-1-benzopyran-2-one | Various Amines, Thiols, Alcohols | Amino-, Thio-, or Ether-linkages | General Chemistry |

The derivatives obtained from the nucleophilic substitution reactions are often not the final target but are intermediates for building more complex molecular architectures. The functional group introduced via substitution serves as a new anchor point for further synthetic transformations.

For instance, the introduction of a propargylamine moiety onto the coumarin scaffold installs a terminal alkyne. nih.gov This alkyne is a versatile functional group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This allows for the efficient and specific conjugation of the coumarin fluorophore to other molecules, such as biomolecules, polymers, or other heterocyclic systems, to create sophisticated hybrid structures and molecular probes.

Similarly, converting the bromoethoxy group to an aminoethoxy group (e.g., via the Gabriel synthesis) provides a primary amine that can be acylated or used in reductive amination to attach the coumarin to other scaffolds. sphinxsai.com These multi-step strategies, starting from 7-(2-bromoethoxy)-2H-1-benzopyran-2-one, enable the rational design and synthesis of complex, multifunctional molecules with tailored properties for applications in medicinal chemistry and materials science.

Construction of Complex Organic Molecules and Hybrid Structures

Synthesis of Phenolic Acid Conjugates

The synthesis of phenolic acid conjugates involves the reaction of 7-(2-bromoethoxy)-2H-1-benzopyran-2-one with various phenolic acids. This reaction typically proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion, generated by deprotonating the phenolic acid with a suitable base, acts as a nucleophile and displaces the bromide ion from the bromoethoxy chain of the coumarin derivative. The choice of base and solvent is crucial for the successful outcome of this reaction.

Formation of Uracil–Coumarin Conjugates.researchgate.netnih.govdoaj.orgresearchgate.netnih.gov

The generation of uracil-coumarin hybrids from 7-(2-bromoethoxy)-2H-1-benzopyran-2-one is a significant area of research, aiming to combine the biological activities of both moieties. researchgate.netnih.govdoaj.orgresearchgate.netnih.gov One common strategy involves a multi-step synthesis. researchgate.net Initially, 7-hydroxycoumarin is reacted with a dibromoalkane in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield 7-(bromoalkoxy)coumarin. researchgate.net This intermediate, which is 7-(2-bromoethoxy)-2H-1-benzopyran-2-one when 1,2-dibromoethane is used, can then be further functionalized. For instance, it can be converted to an azide derivative by reacting with sodium azide. researchgate.net Separately, a uracil derivative is propargylated. The final step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, between the coumarin-azide and the propargylated uracil to form a stable 1,2,3-triazole-linked conjugate. researchgate.netdoaj.org

Another approach involves the direct reaction of a mercaptopyrimidine, such as 2-thiouracil, with a coumarin derivative. nih.gov For example, 2-thiouracil can be coupled with 6-chloro-3-(bromomethyl)coumarin under alkaline conditions to yield a thioether-linked conjugate. nih.gov While this specific example does not use 7-(2-bromoethoxy)-2H-1-benzopyran-2-one, the principle of nucleophilic substitution by a heteroatom on the pyrimidine ring onto a halogenated coumarin side chain is a relevant synthetic strategy.

The rationale behind creating these hybrids is to explore potential synergistic or novel biological activities, particularly as anticancer agents. nih.govdoaj.org Studies have shown that some of these hybrid molecules can inhibit the proliferation of cancer cell lines, such as MCF-7, and may induce cell cycle arrest. doaj.orgresearchgate.net

Derivatization to Coumarin–Chalcone Hybrids.gavinpublishers.comnih.govnih.gov

Coumarin-chalcone hybrids are synthesized by combining the structural features of both coumarins and chalcones, two classes of compounds known for their diverse biological activities. nih.govnih.gov A common synthetic route to these hybrids is the Claisen-Schmidt condensation reaction. gavinpublishers.comnih.gov This reaction typically involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde. nih.gov

In the context of derivatizing from a coumarin scaffold, 3-acetylcoumarin is a frequently used starting material. gavinpublishers.comnih.gov This can be reacted with various substituted benzaldehydes in the presence of a base like piperidine in a solvent such as ethanol, under reflux conditions, to yield the corresponding coumarin-chalcone hybrids. gavinpublishers.comnih.gov

These coumarin-chalcone hybrids can then serve as versatile precursors for the synthesis of other heterocyclic systems. For example, they can be reacted with malononitrile and ammonium acetate in glacial acetic acid to afford coumarinyl 2-aminonicotinonitriles. gavinpublishers.com Alternatively, reaction with thiourea in the presence of sodium ethoxide can yield coumarinyl-pyrimidine derivatives. gavinpublishers.com The multifunctionality of the coumarin and chalcone moieties makes these hybrids attractive scaffolds for developing new therapeutic agents. nih.gov

Generation of Arylpiperazine-Containing Coumarin Derivatives.nih.govsemanticscholar.orgnih.govresearchgate.netppm.edu.pl

The synthesis of arylpiperazine-containing coumarin derivatives often involves the reaction of a halogenated coumarin with an appropriate N-arylpiperazine. nih.govsemanticscholar.orgnih.govresearchgate.netppm.edu.pl Specifically, 7-(2-bromoethoxy)-2H-1-benzopyran-2-one can be reacted with a variety of N-arylpiperazines in the presence of a base, such as potassium carbonate, and a suitable solvent, like acetone or DMF. The nucleophilic secondary amine of the piperazine (B1678402) ring displaces the bromide ion of the 7-(2-bromoethoxy) group, forming a new carbon-nitrogen bond and linking the arylpiperazine moiety to the coumarin core via an ethoxy bridge.

The structural diversity of these derivatives can be easily achieved by varying the substituents on the aryl ring of the piperazine. nih.govsemanticscholar.org For instance, substituents like methoxy (B1213986) or nitro groups have been introduced at the para position of the phenyl ring. nih.govsemanticscholar.org The length of the alkyl linker between the coumarin and piperazine moieties has also been investigated, with studies showing that a four-carbon linker can be optimal for certain biological activities. nih.govsemanticscholar.org

These derivatives have been extensively studied for their potential as central nervous system (CNS) agents, particularly their interactions with serotonin (B10506) and dopamine receptors. nih.govsemanticscholar.orgresearchgate.net Modifications to the coumarin ring itself, as well as the nature of the arylpiperazine substituent and the length of the alkyl chain, have been shown to significantly influence the affinity and selectivity for these receptors. nih.govsemanticscholar.org

Synthesis of Dithiocarbamate Derivatives.researchgate.netresearchgate.netnih.govnih.govdntb.gov.ua

The synthesis of dithiocarbamate derivatives from 7-(2-bromoethoxy)-2H-1-benzopyran-2-one involves a nucleophilic substitution reaction. researchgate.netresearchgate.netnih.gov The process generally begins with the formation of a dithiocarbamate salt. researchgate.netnih.gov This is typically achieved by reacting a primary or secondary amine with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide. researchgate.netnih.govnih.gov The resulting dithiocarbamate salt, which is a potent nucleophile, is then reacted with 7-(2-bromoethoxy)-2H-1-benzopyran-2-one. researchgate.netresearchgate.netnih.gov The dithiocarbamate anion displaces the bromide ion from the bromoethoxy side chain, leading to the formation of the desired coumarin-dithiocarbamate conjugate. researchgate.netresearchgate.netnih.gov

The reaction is often carried out in a suitable solvent like acetone or ethanol under reflux conditions. researchgate.netresearchgate.net The versatility of this synthetic route allows for the introduction of a wide variety of substituents on the dithiocarbamate moiety by simply changing the starting amine. researchgate.netresearchgate.netnih.gov This modular approach enables the generation of a library of compounds for structure-activity relationship studies. researchgate.netresearchgate.netnih.gov

Exploration of Coumarin–Sulfonamide Hybrids.nih.govnih.govresearchgate.netmdpi.comnih.govresearchgate.netnih.govajchem-a.com

The synthesis of coumarin-sulfonamide hybrids from 7-(2-bromoethoxy)-2H-1-benzopyran-2-one can be achieved through a nucleophilic substitution reaction where a sulfonamide derivative, acting as the nucleophile, displaces the bromide from the bromoethoxy side chain of the coumarin. The sulfonamide nitrogen, upon deprotonation with a suitable base, attacks the electrophilic carbon bearing the bromine atom.

A more common approach to synthesizing coumarin-sulfonamide hybrids involves different strategies, often starting with a modified coumarin or sulfonamide core. For example, one method begins with the synthesis of 3-acetylcoumarin, which is then brominated to 3-(bromoacetyl)coumarin. This reactive intermediate can then be reacted with a thiazole-bearing sulfonamide to form the hybrid molecule. nih.gov Another strategy involves the chlorosulfonation of a pre-formed coumarin-amide intermediate, followed by reaction with various amines to generate a library of sulfonamide derivatives. nih.govresearchgate.net

While direct alkylation of a sulfonamide with 7-(2-bromoethoxy)-2H-1-benzopyran-2-one is a plausible route, other synthetic pathways are often employed to build these complex molecules. nih.govnih.govresearchgate.net For instance, 7-hydroxycoumarin can be used as a starting material, which is then elaborated and coupled with a sulfonamide-containing moiety. nih.govnih.gov The choice of synthetic route often depends on the desired final structure and the availability of starting materials.

Role as a Key Intermediate in Multi-Step Organic Synthesis.researchgate.netnih.govsemanticscholar.org

7-(2-Bromoethoxy)-2H-1-benzopyran-2-one is a valuable intermediate in multi-step organic synthesis due to the presence of the reactive bromoethoxy group. This functional group allows for its use as an electrophilic building block in various carbon-heteroatom bond-forming reactions.

One significant application is in the synthesis of complex heterocyclic hybrids. For example, it can be a precursor in the synthesis of uracil-coumarin conjugates. researchgate.net In this process, the bromo group is first displaced by an azide ion. This azido-coumarin derivative then undergoes a copper-catalyzed "click" reaction with a terminal alkyne-functionalized uracil to form a triazole-linked hybrid molecule. researchgate.net

Furthermore, this bromo-coumarin derivative is instrumental in the preparation of coumarin-based ligands for biological targets, such as serotonin and dopamine receptors. nih.govsemanticscholar.org It can be reacted with various N-arylpiperazines to generate a library of compounds with potential central nervous system activity. nih.govsemanticscholar.org The ability to easily introduce different arylpiperazine moieties allows for systematic structure-activity relationship (SAR) studies, aiding in the optimization of ligand binding affinity and selectivity. nih.govsemanticscholar.org

The versatility of 7-(2-bromoethoxy)-2H-1-benzopyran-2-one as an intermediate stems from the reliable reactivity of the bromoethoxy group, enabling the covalent attachment of the coumarin scaffold to a wide range of other molecular fragments.

Interactive Data Tables

Table 1: Synthesis of Uracil-Coumarin Hybrids

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-hydroxy coumarin | a) Dibromoalkane, K2CO3, DMF; b) NaN3, DMF; c) Propargyl bromide, K2CO3, DMF; d) Sodium ascorbate, CuSO4, DMF | Uracil-coumarin hybrids linked by 1,2,3-triazole | researchgate.net |

| 7-(2-bromoethoxy)-2H-1-benzopyran-2-one | a) NaN3; b) Propargylated uracil, Cu(I) catalyst | 1,2,3-triazole-linked uracil-coumarin conjugate | doaj.org |

Table 2: Synthesis of Coumarin-Chalcone Hybrids

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-acetylcoumarin | Substituted aromatic aldehydes, piperidine, ethanol, reflux | Coumarin-chalcone hybrids | gavinpublishers.comnih.gov |

| Coumarin-chalcone hybrids | Malononitrile, ammonium acetate, glacial acetic acid | Coumarinyl 2-aminonicotinonitriles | gavinpublishers.com |

Table 3: Synthesis of Arylpiperazine-Containing Coumarin Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 7-(2-bromoethoxy)-2H-1-benzopyran-2-one | N-arylpiperazines, K2CO3, acetone/DMF | Arylpiperazine-containing coumarin derivatives | nih.govsemanticscholar.org |

Table 4: Synthesis of Dithiocarbamate Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 7-(2-bromoethoxy)-2H-1-benzopyran-2-one | Dithiocarbamate salt (from amine and CS2), acetone/ethanol, reflux | Coumarin-dithiocarbamate conjugates | researchgate.netresearchgate.netnih.gov |

Table 5: Synthesis of Coumarin-Sulfonamide Hybrids

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-acetylcoumarin | a) Br2, CHCl3; b) Thiazole-bearing sulfonamide | Coumarin-thiazole-sulfonamide hybrid | nih.gov |

| Coumarin-3-carboxylic acid | a) SOCl2; b) 3-amino-5-methyl isoxazole; c) Chlorosulfonic acid; d) Amines | Coumarin-isoxazole-sulfonamide hybrids | nih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization for Research

Structural Elucidation Techniques

Structural elucidation is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides unique and complementary information about the molecule's atomic arrangement and chemical bonds.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. For 7-(2-bromoethoxy)coumarin, the ¹H NMR spectrum displays characteristic signals for the coumarin (B35378) core and the bromoethoxy side chain. The aromatic protons of the coumarin ring typically appear as doublets or doublets of doublets in the downfield region (6.8-7.7 ppm), while the vinylic protons of the pyranone ring also show distinct splitting patterns. The methylene (B1212753) protons (-CH₂-) of the bromoethoxy group are observed as triplets in the upfield region, with their chemical shifts influenced by the adjacent oxygen and bromine atoms.

¹H NMR Spectral Data for 7-(2-bromoethoxy)coumarin

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

|---|---|---|---|

| 7.62 | d | 9.5 | H-4 |

| 7.38 | d | 8.4 | H-5 |

| 6.89 | dd | 8.4, 2.4 | H-6 |

| 6.83 | d | 2.4 | H-8 |

| 6.25 | d | 9.5 | H-3 |

| 4.34 | t | 6.2 | -OCH₂- |

| 3.68 | t | 6.2 | -CH₂Br |

d = doublet, dd = doublet of doublets, t = triplet

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. The spectrum for 7-(2-bromoethoxy)coumarin shows distinct resonances for each carbon atom. The carbonyl carbon (C-2) of the lactone ring is typically the most downfield signal, appearing around 160 ppm. Aromatic and vinylic carbons resonate in the 100-155 ppm range, while the aliphatic carbons of the bromoethoxy chain appear at higher fields (upfield), typically between 28 and 68 ppm.

¹³C NMR Spectral Data for 7-(2-bromoethoxy)coumarin

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 161.4 | C-7 |

| 160.7 | C-2 |

| 156.0 | C-9 |

| 143.4 | C-4 |

| 128.9 | C-5 |

| 113.3 | C-6 |

| 112.9 | C-3 |

| 112.5 | C-10 |

| 101.7 | C-8 |

| 68.1 | -OCH₂- |

While ³¹P NMR is a critical technique for the structural analysis of organophosphorus compounds, including cyclophosphazene derivatives, specific ³¹P NMR data for phosphazene derivatives of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- are not extensively documented in the reviewed literature. This technique would be theoretically applied to confirm the covalent attachment of the coumarin moiety to a phosphazene core and to analyze the electronic environment of the phosphorus atoms.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For 7-(2-bromoethoxy)coumarin, high-resolution mass spectrometry (HRMS) provides an exact mass, confirming its elemental composition. The mass spectrum typically shows a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

The expected molecular weight for C₁₁H₉BrO₃ is approximately 268 g/mol for the ⁷⁹Br isotope and 270 g/mol for the ⁸¹Br isotope. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the ions for analysis.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of 7-(2-bromoethoxy)coumarin displays several characteristic absorption bands that confirm its structure.

Characteristic IR Absorption Bands for 7-(2-bromoethoxy)coumarin

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1720-1740 | C=O stretch | α,β-Unsaturated Lactone |

| ~1610, ~1500 | C=C stretch | Aromatic Ring |

| ~1250-1280 | C-O-C stretch | Aryl-Alkyl Ether |

| ~1120-1140 | C-O-C stretch | Aryl-Alkyl Ether |

The strong absorption band around 1720-1740 cm⁻¹ is indicative of the carbonyl group in the pyranone lactone ring. Bands corresponding to the aromatic C=C stretching and the C-O-C stretching of the ether linkage confirm the core coumarin structure and the attached side chain. A distinct band in the lower frequency region confirms the presence of the carbon-bromine bond.

X-ray Crystallography for Crystalline Structure Determination

There is no publicly available X-ray crystallography data for 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters remains undetermined. While X-ray diffraction is a fundamental technique for elucidating the three-dimensional atomic arrangement of crystalline solids, it appears that such an analysis has not been reported for this specific coumarin derivative.

Photophysical Characterization

The photophysical properties of coumarin derivatives are of significant interest due to their applications as fluorescent probes and dyes. However, specific experimental data for 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- are not available in the reviewed scientific literature. The following sections detail the standard photophysical characterization techniques for which no data could be found for this particular compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No specific UV-Vis absorption spectra for 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- have been published. Therefore, its maximum absorption wavelengths (λmax) and corresponding molar extinction coefficients (ε) in various solvents have not been documented. Generally, coumarins exhibit absorption bands arising from π-π* transitions, and the position of these bands is influenced by substituents on the benzopyran-2-one core. nih.gov For instance, other 7-alkoxy-substituted coumarins show strong absorption in the UV region, often above 300 nm. nih.gov

Fluorescence Spectroscopy

Detailed fluorescence spectroscopy studies on 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- are absent from the scientific literature.

Emission Behavior Analysis

Without experimental data, the specific fluorescence emission behavior, including emission maxima (λem) and Stokes shift, for this compound is unknown. The fluorescence of coumarins is typically sensitive to their chemical environment and substitution pattern.

Quantum Yield and Lifetime Measurements

There are no reported fluorescence quantum yield (Φf) or lifetime (τf) measurements for 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-. These parameters are crucial for quantifying the efficiency and dynamics of the fluorescence process. For many coumarin dyes, these values are highly dependent on the solvent and the molecular structure. dtic.mil

Solvent Effects on Photophysical Properties

A systematic study on the effect of solvent polarity and viscosity on the photophysical properties of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- has not been published. Such studies, often involving the analysis of solvatochromic shifts, are essential for understanding the nature of the excited state and the interactions between the dye molecule and its environment. While it is known that the fluorescence of coumarins can be significantly affected by the solvent, specific data for the title compound is not available. dtic.mil

Applications in Chemosensor Development

The unique structure of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-, makes it a valuable building block in the synthesis of chemosensors. Chemosensors are molecules designed to signal the presence of a specific chemical substance (analyte) through a detectable change, such as color or fluorescence. nih.gov The core of this application lies in the compound's coumarin backbone, which is a well-known fluorophore, a chemical compound that can re-emit light upon light excitation. nih.govmdpi.com

The 7-(2-bromoethoxy) group serves as a reactive site. The bromine atom is a good leaving group, allowing the coumarin molecule to be easily linked to a receptor unit specifically designed to bind to a target analyte. This process is a cornerstone of creating highly selective and sensitive sensors. researchgate.net When the receptor part of the chemosensor binds to the target analyte, it can cause a change in the electronic environment of the coumarin fluorophore. This interaction often leads to a "turn-on" or "turn-off" fluorescence response. researchgate.netliverpool.ac.uk For instance, coumarin derivatives have been successfully used to create chemosensors for detecting metal ions like Cu²⁺ and Fe³⁺, and other molecules like hydrazine. mdpi.comresearchgate.netresearchgate.net The binding of the metal ion to the sensor can quench the coumarin's fluorescence or enhance it, providing a clear signal for the presence and concentration of the ion. mdpi.com

The development of these sensors is a critical area of research with applications in environmental monitoring, clinical diagnostics, and industrial quality control. nih.govmdpi.com

Chromatographic and Other Analytical Methods in Research

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of coumarin derivatives like 7-(2-bromoethoxy)coumarin. researchgate.netastm.org Due to the chromophore in their structure, coumarins are well-suited for UV detection, a common detector used in HPLC systems. researchgate.net For enhanced sensitivity and selectivity, fluorescence detectors can also be employed, leveraging the inherent fluorescent properties of the coumarin ring. tandfonline.comnih.gov

Reversed-phase HPLC is the most common mode used for the analysis of coumarins. researchgate.netfishersci.com In this method, a non-polar stationary phase, typically octadecylsilyl (C18) silica (B1680970) gel, is used with a polar mobile phase. researchgate.netresearchgate.net The mobile phase often consists of a mixture of water with organic solvents like methanol (B129727) or acetonitrile, sometimes with the addition of acids (e.g., acetic acid) to improve peak shape and resolution. researchgate.netastm.org The ability to precisely determine the concentration of coumarin compounds makes HPLC an indispensable tool in pharmacokinetic studies and for quality control in various products. nih.govresearchgate.net

Table 1: Typical HPLC Parameters for Coumarin Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Reversed-phase C18 or Phenyl columns. researchgate.netfishersci.com |

| Mobile Phase | Gradient or isocratic elution with mixtures of Methanol/Water or Acetonitrile/Water, often with an acid modifier like acetic acid. researchgate.netastm.orgresearchgate.net |

| Detector | UV/Vis Diode Array Detector (DAD) or Fluorescence Detector. researchgate.nettandfonline.com |

| Application | Quantification, purity assessment, and separation from complex matrices. astm.orgnih.gov |

Gas Chromatography (GC) (for derivatized forms)

While HPLC is a common method, Gas Chromatography (GC) can also be used for the analysis of coumarins, particularly when coupled with Mass Spectrometry (GC-MS). nih.govresearchgate.net However, direct GC analysis of polar compounds like coumarins, which contain functional groups such as hydroxyls or, in this case, an ether linkage, can be challenging due to their relatively low volatility and potential for interaction with the GC column. phenomenex.comjfda-online.com

To overcome these limitations, derivatization is often required. phenomenex.comresearchgate.net This chemical process modifies the analyte to increase its volatility and thermal stability. jfda-online.com A common technique for compounds with active hydrogens (like hydroxylated coumarins, though not directly applicable to the ether in 7-(2-bromoethoxy)coumarin, it is a standard procedure for the parent compound class) is silylation. phenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This derivatization reduces the polarity and boiling point of the compound, resulting in better peak shape and resolution during GC analysis. phenomenex.comresearchgate.net For 7-(2-bromoethoxy)coumarin, derivatization might be employed to improve its chromatographic behavior or if analyzing it alongside other coumarins that do require it.

Preparative Thin Layer Chromatography (TLC) for Compound Separation

Preparative Thin Layer Chromatography (TLC) is a valuable and cost-effective method for the purification and isolation of compounds on a small to medium scale (typically up to 100 mg). akjournals.comrochester.educhemrxiv.org This technique is particularly useful for separating compounds with very similar retention factors that may be difficult to resolve by column chromatography. chemrxiv.orgnih.gov

The process involves applying a concentrated solution of the crude sample as a thin band onto a glass plate coated with a thick layer of an adsorbent, such as silica gel or florisil. akjournals.comrochester.edu The plate is then placed in a sealed chamber containing a suitable mobile phase. As the solvent moves up the plate, the components of the mixture separate into distinct bands. These bands can be visualized under UV light, a method effective for coumarins which are often UV-active. akjournals.combjbms.org The silica containing the desired compound band is then scraped from the plate, and the pure compound is recovered by washing the silica with a polar solvent. rochester.eduresearchgate.net This method is widely used in natural product chemistry for the isolation of coumarins from plant extracts. nih.govresearchgate.netresearchgate.net

Table 2: Preparative TLC for Coumarin Separation

| Step | Description |

|---|---|

| Stationary Phase | Silica gel 60 or Florisil plates (0.5 mm - 2.0 mm thickness). akjournals.comchemrxiv.org |

| Sample Application | A concentrated solution of the crude mixture is applied as a narrow band near the bottom of the plate. rochester.eduresearchgate.net |

| Mobile Phase | A solvent system providing good separation on analytical TLC (ideal Rf ~0.1-0.3), often mixtures of n-heptane, dichloromethane, and ethyl acetate. akjournals.comresearchgate.net |

| Visualization | Bands are typically visualized under UV light (254 nm or 366 nm). akjournals.com |

| Isolation | The desired band is scraped from the plate and the compound is eluted from the adsorbent with a suitable solvent (e.g., ethyl acetate, methanol). rochester.eduresearchgate.net |

Fluorimetric Analysis as a Quantitative Research Tool

Fluorimetric analysis, or fluorescence spectroscopy, is an exceptionally sensitive technique for the quantitative analysis of fluorescent compounds like coumarins. tandfonline.comnih.gov The method relies on measuring the fluorescence intensity of a substance, which is directly proportional to its concentration over a certain range. researchgate.net Coumarin and its derivatives are known for their strong fluorescence, making this a powerful analytical tool. nih.gov

A study specifically highlights the use of 7-(2-bromoethoxy)coumarin as a fluorogenic reagent for the quantitative analysis of other substances, such as drugs containing a tertiary nitrogen atom. colab.ws In such applications, the coumarin derivative reacts with the target analyte to produce a new, highly fluorescent compound. The intensity of the emitted light is then measured to determine the concentration of the original analyte.

For direct quantitative analysis of the coumarin compound itself, a calibration curve is constructed by measuring the fluorescence intensity of a series of standard solutions of known concentrations. researchgate.net The concentration of the compound in an unknown sample can then be determined by measuring its fluorescence and interpolating from the calibration curve. This method offers very low limits of detection, often much lower than those achievable with absorption-based techniques like UV-Vis spectroscopy. nih.govresearchgate.net Typical excitation wavelengths for coumarins are in the range of 300-420 nm, with emission wavelengths between 350-500 nm. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For coumarin (B35378) derivatives, DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths and angles, as well as electronic properties. nih.govbeilstein-journals.org Studies on related 7-substituted coumarins, such as 7-hydroxycoumarin and 7-methoxycoumarin (B196161), have demonstrated that the substituent at the C7 position significantly influences the electron distribution across the benzopyranone core. nih.govbeilstein-journals.org For 7-(2-bromoethoxy)coumarin, the electron-withdrawing nature of the bromine atom and the electronegativity of the ether oxygen atom in the ethoxy chain are expected to modulate the electronic landscape of the coumarin ring.

DFT calculations on similar coumarin structures have been performed using various basis sets, such as B3LYP/6-31+G(d), to obtain the most stable conformation (ground state geometry). mdpi.com The geometry optimization of the molecule provides precise data on the spatial arrangement of atoms, which is crucial for understanding its chemical behavior and for subsequent docking studies.

Table 1: Representative DFT-Calculated Properties for a 7-Substituted Coumarin Analog (7-hydroxycoumarin)

| Property | Calculated Value | Method/Basis Set | Reference |

| Ground State Energy (Hartree) | -609.9 | DFT/HF/3-21G | nih.gov |

| Dipole Moment (Debye) | 3.5 | DFT/B3LYP | researchgate.net |

Note: Data presented is for a closely related analog to illustrate typical computational outputs. Specific values for 7-(2-bromoethoxy)coumarin would require dedicated calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. This method is particularly valuable for predicting and interpreting UV-visible absorption spectra. nih.govnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can forecast the absorption maxima (λmax). nih.gov For coumarin derivatives, these transitions often involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The nature of the substituent at the C7 position can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. mdpi.com TD-DFT calculations on various coumarins have shown good correlation with experimental UV-visible spectra, validating the accuracy of the theoretical approach. nih.govnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govresearchgate.net

In coumarin systems, the HOMO is typically localized over the benzopyranone ring, while the LUMO distribution can be influenced by substituents. mdpi.com For 7-(2-bromoethoxy)coumarin, the electron density of the LUMO is expected to be distributed across the coumarin scaffold. The presence of the bromoethoxy group can influence the energy of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Representative Frontier Orbital Energies for a Coumarin Analog

| Molecular Orbital | Energy (eV) | Method/Basis Set | Reference |

| HOMO | -6.2 | DFT/B3LYP | researchgate.net |

| LUMO | -1.9 | DFT/B3LYP | researchgate.net |

| HOMO-LUMO Gap | 4.3 | DFT/B3LYP | researchgate.net |

Note: Data presented is for a representative coumarin derivative to illustrate typical computational outputs. Specific values for 7-(2-bromoethoxy)coumarin would require dedicated calculations.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or enzyme). This method is crucial for drug discovery and for understanding the biochemical pathways a molecule might influence.

Molecular docking studies have been extensively used to investigate the potential of coumarin derivatives as enzyme inhibitors, particularly for acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mazums.ac.irnih.govnih.gov These studies dock the coumarin ligand into the active site of the enzyme to predict the most stable binding conformation. The coumarin scaffold often interacts with key residues within the catalytic or peripheral anionic site of AChE. mazums.ac.irddg-pharmfac.net For 7-(2-bromoethoxy)coumarin, docking simulations would predict its binding pose within a target protein's active site, providing a structural basis for its potential inhibitory activity. The bromoethoxy side chain can explore different regions of the binding pocket, potentially forming specific interactions that enhance binding affinity.

Beyond predicting the binding pose, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. mazums.ac.irnih.gov In the context of AChE, the coumarin ring is known to form pi-pi stacking interactions with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr) in the active site. ddg-pharmfac.net The ether oxygen of the 7-(2-bromoethoxy) group could act as a hydrogen bond acceptor, while the alkyl chain and the aromatic system contribute to hydrophobic interactions. The bromine atom might also participate in halogen bonding, a specific type of non-covalent interaction. Understanding these detailed interactions is critical for the rational design of more potent and selective inhibitors.

Table 3: Common Interacting Residues for Coumarin Derivatives in the Acetylcholinesterase (AChE) Active Site from Docking Studies

| Interaction Type | Key Amino Acid Residues | Reference |

| Pi-Pi Stacking | Trp86, Tyr337 | ddg-pharmfac.net |

| Hydrogen Bonding | Tyr124, Ser203, His447 | ddg-pharmfac.net |

| Hydrophobic Interactions | Phe295, Phe338, Trp286 | mazums.ac.irddg-pharmfac.net |

Note: This table lists residues commonly found to interact with various coumarin-based inhibitors in the active site of AChE and is not specific to 7-(2-bromoethoxy)coumarin.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the class of coumarin derivatives, including "2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-", QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects. These studies are crucial for the rational design of new, more potent, and selective coumarin-based agents.

The foundation of any QSAR model lies in the numerical representation of the molecular structure through descriptors. For coumarin derivatives, a wide array of molecular descriptors are calculated to capture the essential physicochemical and structural features that may govern their biological activity. These descriptors are typically categorized as 1D, 2D, and 3D.

The selection of the most relevant descriptors is a critical step to build a robust and predictive QSAR model. This is often achieved through statistical techniques like multiple linear regression (MLR), principal component analysis (PCA), or genetic algorithms. These methods help to identify a smaller subset of descriptors that have the most significant correlation with the biological activity, while avoiding issues of multicollinearity and overfitting. For instance, in QSAR studies of coumarins for antioxidant activity, descriptors related to complexity, hydrogen bond donation, and lipophilicity have been identified as important. nih.govresearchgate.net Similarly, for immunomodulatory activity, descriptors such as dipole moment, steric energy, and molar refractivity have shown strong correlations. nih.govresearchgate.net

Table 1: Common Molecular Descriptors in Coumarin QSAR Studies

| Descriptor Category | Examples | Description | Potential Relevance to Biological Activity |

|---|---|---|---|

| 1D Descriptors | Molecular Weight, Atom Count, Bond Count | Based on the molecular formula and count of atoms and bonds. | General size and composition of the molecule. |

| 2D Descriptors | Topological Indices (e.g., Wiener, Randić), Connectivity Indices, Polar Surface Area (TPSA) inchikey.info | Derived from the 2D representation of the molecule, describing connectivity and topology. | Molecular shape, branching, and potential for intermolecular interactions. |

| 3D Descriptors | Geometrical Descriptors (e.g., Molecular Volume, Surface Area), Steric Parameters (e.g., Verloop), CoMFA/CoMSIA fields | Calculated from the 3D conformation of the molecule. | The spatial arrangement of atoms and its influence on receptor binding. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Dipole Moment | Describe properties like solubility, polarizability, and charge distribution. | Membrane permeability and strength of intermolecular interactions. |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges, Electrostatic potential | Derived from quantum mechanical calculations. | Reactivity, stability, and sites for electrophilic/nucleophilic attack. |

This table is a representative summary based on general QSAR studies of coumarin derivatives and is not specific to "2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-".

Once a relevant set of descriptors is selected, various statistical methods are employed to develop a mathematical model that can predict the biological activity of coumarin derivatives. The goal is to create a model that is not only statistically robust for the training set of compounds but also possesses high predictive power for new, untested molecules.

Multiple Linear Regression (MLR) is a commonly used method to develop a linear relationship between the selected descriptors and the biological activity. nih.govresearchgate.net For more complex, non-linear relationships, methods like Partial Least Squares (PLS), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) are utilized. The development of these models involves a training set of coumarins with known activities to build the model and a test set to validate its predictive ability. nih.gov For example, a study on the antioxidant activity of coumarin derivatives developed a two-descriptor MLR model with good predictive power. nih.gov

The statistical quality and predictive performance of the developed QSAR models are assessed using various validation metrics.

Table 2: Validation Parameters for QSAR Models of Coumarin Derivatives

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Represents the proportion of the variance in the biological activity that is predictable from the descriptors for the training set. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model for the training set, typically calculated using leave-one-out or leave-n-out cross-validation. | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive power of the model for an external test set of compounds not used in model development. | > 0.5 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

This table outlines common validation parameters and their generally accepted thresholds in QSAR studies. Specific values can vary depending on the biological endpoint and the dataset.

The ultimate goal of a QSAR study is to interpret the developed model in chemical terms, providing insights into the structure-activity relationship. By analyzing the descriptors that are included in the final QSAR model, researchers can understand which structural properties of the coumarin scaffold are favorable or unfavorable for a specific biological effect.

For instance, QSAR studies on various coumarin derivatives have revealed several key correlations:

Antioxidant Activity: The presence of hydroxyl groups, particularly on the benzopyran ring, is often correlated with higher antioxidant activity. The complexity of the molecule and its hydrogen-bonding capacity are also significant factors. nih.govresearchgate.net

Antibacterial Activity: The lipophilicity and the presence of specific substituents at certain positions of the coumarin ring have been shown to influence antibacterial potency. nih.gov

Anti-inflammatory Activity: The nature and position of substituents on the coumarin nucleus can significantly affect the anti-inflammatory properties. researchgate.net

Anticancer Activity: For certain cancer cell lines, the presence of electron-withdrawing groups at specific positions of the coumarin ring has been correlated with enhanced activity. nih.govrsc.org

While a specific QSAR model for "2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-" is not publicly available, the general findings from coumarin QSAR studies suggest that the 7-position substitution with a bromoethoxy group would significantly influence its electronic and steric properties. The bromine atom, being an electron-withdrawing group, and the ethoxy linker would impact the molecule's lipophilicity, polarizability, and potential for hydrogen bonding, all of which are critical determinants of biological activity as identified in various coumarin QSAR models.

Structure Activity Relationship Sar Investigations

General Principles of Substituent Influence on Coumarin (B35378) Activity

Coumarins, a class of compounds characterized by a 2H-1-benzopyran-2-one core, exhibit a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov The biological profile of a coumarin derivative is profoundly influenced by the nature and position of substituents on its bicyclic ring system. mdpi.com The inherent structure of coumarin, formed by the fusion of a benzene (B151609) ring with a pyrone ring, provides a versatile scaffold for chemical modification. researchgate.net

The pharmacological effect of a coumarin is intrinsically linked to its chemical composition and structure. mdpi.com Key structural features that are often manipulated to modulate biological activity include:

The 4-position: The presence of a hydroxyl group at the 4-position is a well-known determinant for anticoagulant activity, as seen in drugs like warfarin. nih.govgoogle.com

The Benzene Ring (positions 5, 6, 7, and 8): Substitution on the aromatic ring can significantly alter the electronic and lipophilic properties of the molecule, thereby affecting its interaction with biological targets. nih.gov For instance, hydroxyl groups, particularly at the 7-position, are common in biologically active natural coumarins.

The Pyran-2-one Ring (position 3): Modifications at the 3-position can also lead to significant changes in biological activity. nih.gov

Specific SAR for 7-(2-bromoethoxy)-2H-1-benzopyran-2-one and its Derivatives

The compound 7-(2-bromoethoxy)-2H-1-benzopyran-2-one serves as a key intermediate in the synthesis of various coumarin derivatives with tailored biological activities. Its structure-activity relationship is primarily dictated by the bromoethoxy group at the 7-position.

Impact of Alkyl Linker Length and Halogenation on Pharmacological Profiles

The length of the alkyl chain in the 7-alkoxy substituent plays a crucial role in determining the pharmacological profile. Variations in the linker length can affect the molecule's flexibility and its ability to fit into the binding pocket of a target protein.

Halogenation is a common strategy in medicinal chemistry to enhance biological activity. The introduction of a halogen atom, such as bromine, can increase the lipophilicity of a molecule, potentially improving its absorption and distribution. nih.gov Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance the affinity of a ligand for its biological target. nih.gov In the context of coumarins, the presence and position of a halogen on the aromatic ring can significantly influence their antiproliferative and other biological effects. nih.gov For instance, a chlorine atom at the 6-position of the coumarin structure has been shown to improve scavenging activity in certain antioxidant assays. nih.gov

Effects of Electron-Donating and Electron-Withdrawing Groups on Biological Efficacy

The electronic properties of substituents on the coumarin ring are critical determinants of biological efficacy. researchgate.net

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are electron-donating. nih.gov They can increase the electron density of the coumarin ring system, which can influence the molecule's reactivity and its ability to participate in charge-transfer interactions. nih.govnih.gov The presence of EDGs can enhance the antioxidant activity of coumarins by stabilizing the resulting radical species. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) and bromo (-Br) are electron-withdrawing. nih.govfrontiersin.org They decrease the electron density of the aromatic ring. The strong electron-withdrawing effect of certain functionalities can be a driving force in some chemical reactions used to synthesize complex coumarin derivatives. frontiersin.org The introduction of EWGs can modulate the electronic and photophysical properties of coumarins, which is relevant for their application as fluorescent probes. researchgate.net

The interplay between EDGs and EWGs on the same coumarin scaffold can lead to interesting biological properties due to intramolecular charge transfer. researchgate.net

SAR in Defined Biological Contexts

Anticoagulant Activity

The anticoagulant activity of coumarins is one of their most well-known therapeutic applications. google.comnih.gov The quintessential structural feature for many coumarin anticoagulants is a 4-hydroxy group. nih.govgoogle.com However, other structural modifications can also confer or modulate this activity.

Antimicrobial and Antifungal Activity

The coumarin scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govnih.gov The biological activity of coumarin derivatives is often linked to their substitution patterns. mdpi.com Specifically, substitutions at the 7-position of the coumarin ring are a common strategy in the design of non-classical coumarin antibiotics, which often feature moieties capable of hydrophobic interactions rather than the traditional amino sugar found in classical aminocoumarins like novobiocin. nih.gov

Studies on various 7-substituted coumarin derivatives have demonstrated their potential as antimicrobial agents. For instance, a library of 7-substituted coumarins was screened for activity against Mycobacterium tuberculosis, revealing that modifications at this position are crucial for antimycobacterial effects. nih.govnih.gov While the specific compound 7-(2-bromoethoxy)-2H-1-benzopyran-2-one was not explicitly detailed in the primary screening results of the provided literature, the general findings underscore the importance of the C-7 substituent for activity.

In the realm of antifungal research, coumarin and its derivatives have shown activity against pathogens like Candida albicans. nih.govnih.gov The mechanism of action can involve inducing apoptosis, characterized by phosphatidylserine (B164497) externalization, DNA fragmentation, and nuclear condensation. nih.govnih.gov The antifungal potential of coumarin derivatives is often influenced by their lipophilicity and the nature of their substituents. nih.gov For example, a study on coumarin derivatives highlighted that O-substitutions are essential for antifungal activity against Aspergillus species. mdpi.com Another study noted that a pentyloxy substituent at the C-7 position of the coumarin ring could potentiate bioactivity against Candida species. researchgate.net

While direct data on the antimicrobial and antifungal spectrum of 7-(2-bromoethoxy)-2H-1-benzopyran-2-one is not extensively detailed in the provided search results, the established importance of the 7-position substituent in related compounds suggests its potential role in these activities.

Receptor Binding and Modulation (e.g., 5-HT Receptors, hGPR35)

5-HT Receptors: Derivatives of 7-hydroxycoumarin have been synthesized and evaluated for their affinity toward serotonin (B10506) receptors, particularly the 5-HT₁A and 5-HT₂A subtypes. mdpi.commdpi.com The 7-position is a key site for modification, often linked to an arylpiperazine moiety through an alkoxy chain, which is structurally related to 7-(2-bromoethoxy)-2H-1-benzopyran-2-one. mdpi.com

In one study, a series of derivatives was synthesized where the linker length and substituents on the coumarin and arylpiperazine rings were varied. mdpi.com For example, the compound 7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one showed a Kᵢ of 96 nM for the 5-HT₁A receptor. mdpi.com The presence of a hydroxyl group in the linker was found to negatively impact affinity compared to analogues without it. mdpi.com SAR analysis revealed that for 5-HT₁A antagonistic activity, a (2-methoxyphenyl)piperazine moiety connected via a five-carbon linker to the 7-hydroxy position of the coumarin was beneficial. mdpi.com These findings highlight that while the 7-(2-bromoethoxy) group itself has not been extensively tested, the 7-position is a critical anchor point for designing ligands that modulate 5-HT receptors.

Human G Protein-Coupled Receptor 35 (hGPR35): GPR35 has emerged as a therapeutic target in inflammation, and several ligands have been identified. mdpi.com Recently, a series of 2H-chromen-2-one (coumarin) derivatives were identified as agonists for GPR35. mdpi.com Although the specific bromoethoxy derivative was not mentioned, the study identified a potent GPR35 agonist from this class, 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one, with an EC₅₀ of 5.8 nM. mdpi.com This demonstrates that the coumarin scaffold is a viable starting point for developing hGPR35 modulators.

Antioxidant Properties (e.g., Hydroxyl Substitution, Hydrogen Bond Donor Count)

The antioxidant activity of coumarins is a well-documented property, influenced by the substitution pattern on the benzopyrone skeleton. Generally, hydrogen-donating substituents, such as phenolic hydroxyl groups, tend to enhance the antioxidant effect.

The presence of a hydroxyl group at the 7-position of the coumarin ring significantly improves antioxidant capacity. For example, in a peroxide scavenging assay, the IC₅₀ value for 7-hydroxycoumarin was more than three times lower (indicating higher potency) than that of the unsubstituted coumarin. This enhancement is attributed to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals.

In the case of 7-(2-bromoethoxy)-2H-1-benzopyran-2-one, the phenolic hydroxyl group at position 7 is etherified. This modification removes the hydrogen-donating hydroxyl group, which would be expected to diminish its free radical scavenging activity compared to its parent compound, 7-hydroxycoumarin. While the bromoethoxy side chain might introduce other physicochemical properties, the primary mechanism of antioxidant activity via hydrogen donation from the 7-position is lost.

Antimycobacterial Selectivity and Potency

The coumarin scaffold has been explored for the development of new antimycobacterial agents. mdpi.comnih.govnih.gov A medium-throughput screen against Mycobacterium tuberculosis H37Rv identified several 7-substituted coumarin derivatives with significant growth inhibitory activity. nih.govnih.gov

Structure-activity relationship studies from this research indicated that modifications at position 7 of the coumarin scaffold could direct the selectivity of the compounds. nih.govnih.gov It was found that it may be possible to enhance selectivity for either antimycobacterial activity or neuronal enzyme inhibition through specific substitutions at positions 4 and 7. nih.gov Four compounds from a library of 7-substituted coumarins showed promising minimum inhibitory concentration (MIC₉₉) values ranging from 8.31 to 29.70 µM against M. tuberculosis. nih.gov These compounds were noted to have moderate cytotoxicity, indicating a slight selectivity towards mycobacteria over mammalian cells. nih.govnih.gov

The table below presents the antimycobacterial activity of selected 7-substituted coumarin derivatives, illustrating the impact of the C-7 substituent on potency. While data for the specific 7-(2-bromoethoxy) derivative is not provided, the table demonstrates the range of activities achieved by modifying this position.

Table 1: Antimycobacterial Activity of Selected 7-Substituted Coumarin Derivatives

| Compound ID | C-7 Substituent | % Growth Inhibition at 50 µM | MIC₉₉ (µM) on M. tuberculosis H37Rv |

|---|---|---|---|

| CM1 | N-benzylpiperidine derivative | 99 | 8.31 |

| CM2 | N-benzylpiperidine derivative | 99 | 10.39 |

| CM9 | N-benzylpiperidine derivative | 98 | 29.70 |

| CM12 | p-bromo-N-benzylpiperazine derivative | 97 | 57.17 |

Data sourced from studies on 7-substituted coumarin libraries. nih.gov

Mechanistic Insights into Biological Activities Research Level Focus

Mechanisms of Enzyme Inhibition

The core structure of 7-(2-bromoethoxy)-2H-1-benzopyran-2-one, the coumarin (B35378) scaffold, is a recurring motif in a multitude of enzyme inhibitors. The specific substitution at the 7-position with a 2-bromoethoxy group can influence the potency and selectivity of these interactions.

Vitamin K Epoxide Reductase (VKOR) Antagonism

Coumarin derivatives are well-established antagonists of Vitamin K epoxide reductase (VKOR), an integral membrane protein essential for the vitamin K cycle. nih.gov This cycle is crucial for the post-translational modification of several blood coagulation factors. The mechanism of action of coumarin-based anticoagulants involves the inhibition of VKOR, which prevents the reduction of vitamin K epoxide back to its active hydroquinone (B1673460) form. nih.govnih.gov This disruption of vitamin K recycling leads to a deficiency in active vitamin K, thereby impairing the blood clotting cascade. nih.gov

Notably, new conjugates of phenolic acids and coumarin, synthesized from 7-(2-bromoethoxy) coumarin derivatives, have demonstrated significant anticoagulant activity. nih.gov In one study, two such ether and ester derivatives were found to be 1.5 times more active than warfarin, a widely used coumarin-based anticoagulant, as measured by the prothrombin time. nih.gov This highlights the potential of the 7-(2-bromoethoxy) moiety to serve as a key building block for novel and potent VKOR antagonists.

| Compound/Derivative | Mechanism of Action | Key Findings | Reference |

| Coumarin Derivatives | Inhibition of Vitamin K epoxide reductase (VKOR) | Prevents recycling of vitamin K, impairing blood coagulation. | nih.gov |

| Phenolic acid-coumarin conjugates (from 7-(2-bromoethoxy) coumarin) | VKOR Antagonism | Showed 1.5 times more anticoagulant activity than warfarin. | nih.gov |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The anti-inflammatory properties of many compounds are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the metabolic pathway of arachidonic acid leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.govrsc.org

Coumarin derivatives have been investigated as inhibitors of both COX and LOX enzymes. nih.govnih.gov The mechanism of COX-2 inhibition can involve the binding of the inhibitor to key amino acid residues, such as Ser-530 and Tyr-385, in the enzyme's active site. nih.gov For instance, some inhibitors can bind in a manner that does not involve the typical salt bridge formation with Arg-120. nih.gov

In the context of LOX inhibition, coumarin derivatives have shown significant activity. nih.govnih.gov A study on various coumarin derivatives revealed that their lipoxygenase inhibitory activity ranged from 7.1% to 96.6%. nih.govnih.gov Notably, a compound with a structure related to 7-(2-bromoethoxy)-2H-1-benzopyran-2-one, specifically 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one, was identified as the most potent inhibitor of soybean LOX-3, with an inhibition of 96.6%. nih.govnih.gov Molecular docking studies have suggested that the presence of a benzoyl ring at the 3-position of the coumarin core is an important structural feature for enhanced inhibitory activity. nih.gov

| Enzyme | Inhibitor Class | Mechanism/Key Interactions | Inhibitory Activity Example | Reference |

| Cyclooxygenase-2 (COX-2) | Coumarin Derivatives | Hydrogen bonding with Tyr-385 and Ser-530 in the active site. | Varies depending on the specific derivative. | nih.gov |

| Lipoxygenase (LOX) | Coumarin Derivatives | Inhibition of fatty acid peroxidation. | 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one showed 96.6% inhibition of soybean LOX-3. | nih.govnih.gov |

Succinate Dehydrogenase (SDH) Inhibition and Fungal Respiratory Chain Disruption

Succinate dehydrogenase (SDH) is a crucial enzyme that functions in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. nih.govmedchemexpress.cn Inhibition of SDH disrupts fungal respiration, leading to cell death, making it an attractive target for the development of novel fungicides. nih.govresearchgate.net

Recent research has focused on the discovery of new SDH inhibitors containing a coumarin structure. medchemexpress.cnresearchgate.net The mechanism of these inhibitors involves blocking the activity of SDH, thereby interfering with mitochondrial respiration. researchgate.net Structure-activity relationship studies and molecular docking simulations have been employed to design and optimize these coumarin-based fungicides. nih.govresearchgate.net These studies indicate that hydrophobic interactions are a primary mode of binding between the coumarin-based ligand and the SDH enzyme. medchemexpress.cn For example, certain 4-amino coumarin derivatives have been shown to exhibit broad-spectrum antifungal activity by targeting SDH. nih.gov

| Target | Inhibitor Class | Mechanism of Action | Significance | Reference |

| Succinate Dehydrogenase (SDH) | Coumarin-based derivatives | Inhibition of SDH activity, leading to disruption of the fungal mitochondrial respiratory chain. | Development of novel fungicides with a unique mode of action. | nih.govmedchemexpress.cnresearchgate.net |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of several neurotransmitters, including dopamine. nih.gov Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative disorders. Coumarins have emerged as a "privileged scaffold" for the design of MAO-B inhibitors. nih.govmdpi.com

The mechanism of MAO-B inhibition by coumarin derivatives is typically reversible. nih.gov X-ray crystallography studies have revealed the binding modes of coumarin inhibitors within the active site of MAO-B. The coumarin moiety and a linker are often forced into a longitudinal position by the rigid enzyme cavity. nih.gov The terminal aromatic ring of the inhibitor can be accommodated in a niche at the entrance of the cavity, a process that can be facilitated by conformational changes in nearby amino acid residues such as His115, Trp119, and Phe103. nih.gov The interaction of the coumarin scaffold with residues like Tyr326 and Cys172 can also contribute to the stabilization of the ligand within the active site. mdpi.com

| Enzyme | Inhibitor Scaffold | Binding Mode | Key Interacting Residues | Reference |

| Monoamine Oxidase B (MAO-B) | Coumarin | Reversible binding within the enzyme's active site cavity. | Tyr326, Cys172, Tyr435, Tyr398. | nih.govmdpi.comnih.gov |

Urease Inhibitory Potential

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. scielo.brresearchgate.net Inhibition of urease is a strategy for addressing issues caused by urease-producing bacteria. Coumarin derivatives have been explored as potential urease inhibitors. scielo.brnih.gov

The mechanism of urease inhibition by certain coumarin derivatives involves the interaction of the inhibitor with crucial residues in the enzyme's active site. For instance, N-(R-phenyl)-3-carboxamide-coumarin derivatives with bromo-substituents have shown potential inhibitory activity. scielo.br Molecular docking studies suggest that these derivatives can interact with the key residue Cys592, thereby blocking the access of the urea substrate to the active site. scielo.br

| Enzyme | Inhibitor Class | Proposed Mechanism | Key Interacting Residue | Reference |

| Urease | N-(R-phenyl)-3-carboxamide-coumarin derivatives | Blocking the access of urea to the active site. | Cys592 | scielo.br |

Mechanisms of Receptor Modulation

Beyond enzyme inhibition, the 2H-1-benzopyran-2-one scaffold is also found in molecules that modulate the function of various cell surface and intracellular receptors.

While direct studies on the receptor modulation of 7-(2-bromoethoxy)-2H-1-benzopyran-2-one are limited, research on closely related compounds provides significant insights into its potential activities. For example, derivatives of 7-hydroxycoumarin, the parent compound of the title molecule, have been synthesized and evaluated for their interaction with serotonin (B10506) receptors. mdpi.com Specifically, derivatives of 8-acetyl-7-hydroxy-4-methylchromen-2-one, which share the core benzopyranone structure, have been investigated as antagonists of the 5-HT1A serotonin receptor. mdpi.com The length of the linker chain at the 7-position was found to be a critical determinant of activity, with a five-carbon linker generally leading to higher antagonistic activity at the 5-HT1A receptor compared to a two-carbon linker. mdpi.com

Furthermore, spiro[ nih.govbenzopyran-1,1'-cyclohexanes], which contain the 2-benzopyran moiety, have been synthesized and shown to exhibit high affinity for sigma (σ) receptors. nih.gov These receptors are involved in the modulation of neurotransmitter release and intracellular calcium signaling. nih.gov Additionally, a derivative of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has been identified as a selective antagonist of the leukotriene B4 receptor, which is implicated in inflammatory responses. nih.gov

These findings suggest that the 7-(2-bromoethoxy)-2H-1-benzopyran-2-one scaffold has the potential to be chemically modified to create ligands that selectively target a range of receptors, thereby exerting various pharmacological effects. The bromoethoxy group at the 7-position provides a reactive handle for the synthesis of a library of derivatives with diverse receptor binding profiles.